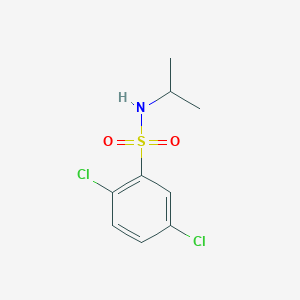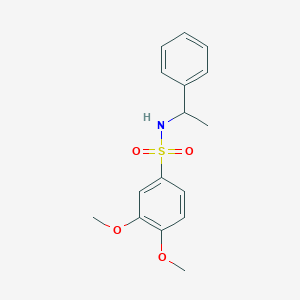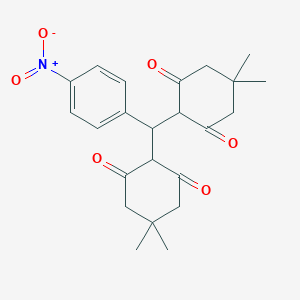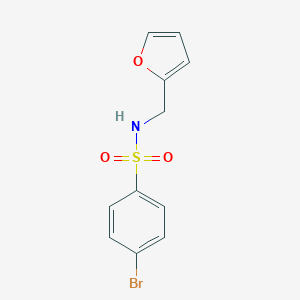![molecular formula C8H11N3O2 B273544 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (MNTP) is a heterocyclic compound that has attracted significant scientific interest due to its potential applications in drug development. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. MNTP has been synthesized through various methods, including the Pictet-Spengler reaction and the reductive cyclization of nitroalkenes. In
Mécanisme D'action
The exact mechanism of action of 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could lead to increased levels of acetylcholine in the brain, which could improve cognitive function. This compound has also been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This could lead to increased levels of these neurotransmitters in the brain, which could improve mood and reduce symptoms of depression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and reduce oxidative stress in cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which could reduce inflammation in the body. Additionally, this compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK and NF-κB pathways, which are involved in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several advantages for use in lab experiments, including its diverse biological activities and its relatively simple synthesis. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Additionally, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are several potential future directions for research on 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. One area of interest is the development of this compound-based drugs for the treatment of various diseases, such as cancer and neurological disorders. Another area of interest is the study of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, further research is needed to understand the in vivo effects of this compound and its potential toxicity.
Méthodes De Synthèse
2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine or tryptophan derivative. The reaction is catalyzed by an acid, and the resulting product is a tetrahydro-β-carboline intermediate, which can be further reduced to this compound using a reducing agent such as sodium borohydride. Another method for synthesizing this compound is the reductive cyclization of nitroalkenes, which involves the reaction of a nitroalkene with a reducing agent in the presence of a Lewis acid catalyst. This method has been shown to be more efficient than the Pictet-Spengler reaction.
Applications De Recherche Scientifique
2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has shown potential applications in drug development due to its diverse biological activities. It has been shown to have antitumor, antimicrobial, and antiviral properties. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in neurological disorders. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H11N3O2/c1-6-8(11(12)13)10-5-3-2-4-7(10)9-6/h2-5H2,1H3 |
Clé InChI |
ZAVSPOACOGZCSX-UHFFFAOYSA-N |
SMILES |
CC1=C(N2CCCCC2=N1)[N+](=O)[O-] |
SMILES canonique |
CC1=C(N2CCCCC2=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)





![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)

![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)

![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)